molecular formula C18H24N2O6S B2733032 Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate CAS No. 1171625-54-9

Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate

Cat. No.: B2733032
CAS No.: 1171625-54-9
M. Wt: 396.46
InChI Key: TZSZJYCCTLOJKT-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Its structural complexity makes it a candidate for studying spirocyclic systems in drug design, particularly for targeting enzymes or receptors requiring rigid, three-dimensional scaffolds .

Properties

IUPAC Name

ethyl 2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6S/c1-3-25-17(22)16(21)19-10-8-18(9-11-19)20(12-13-26-18)27(23,24)15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSZJYCCTLOJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate typically involves multiple steps, starting with the formation of the spirocyclic core. This can be achieved through a series of reactions including cyclization, tosylation, and esterification.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name CAS Number Core Structure Substituents Key Functional Groups Molecular Weight
Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate N/A 1-oxa-4,8-diazaspiro[4.5]decane Tosyl (C₇H₇O₂S), ethyl oxoacetate Sulfonyl, ketone, ester ~435.5 (estimated)
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate 51656-91-8 1,4-dioxaspiro[4.5]decane Ethyl acetate, ylidene Ester, conjugated alkene 226.27
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate 189509-22-6 1,4-dioxaspiro[4.5]decane Ethyl acetate, hydroxyl Ester, hydroxyl 244.28
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate 1489-97-0 1,4-dioxaspiro[4.5]decane Ethyl carboxylate Ester 228.27 (estimated)
Ethyl (1R,3r,5S)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate 1966978-67-5 2,8-diazaspiro[4.5]decane + bicyclo[3.2.1]octane Ethyl carboxylate, ketone Ester, ketone, bicyclic amine ~375.4 (estimated)

Key Observations:

Core Heteroatoms: The target compound replaces oxygen atoms in the dioxaspiro systems (e.g., 1,4-dioxaspiro in ) with nitrogen, forming a 1-oxa-4,8-diazaspiro structure.

Stereochemical Complexity: The compound in incorporates a bicyclic system, offering greater conformational restraint than the monocyclic spiro analogs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Density (g/cm³) Boiling Point (°C) Solubility Storage Conditions
Target Compound ~1.3 (predicted) >300 (estimated) Low (non-polar solvents) 2–8°C under inert gas
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate 1.13 327.8 Soluble in THF, DCM Inert gas, 2–8°C
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate N/A N/A Moderate (ethanol, ethyl acetate) 2–8°C

Key Observations:

  • The tosyl group in the target compound likely reduces solubility in polar solvents compared to hydroxylated analogs .
  • Higher molecular weight and sulfonyl group contribute to elevated density and thermal stability.

Research Tools and Validation

Structural comparisons rely on crystallographic data refined using SHELX programs (e.g., SHELXL, SHELXS) . Computational similarity scores (e.g., 0.98 for ) further validate structural relationships.

Biological Activity

Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a spirocyclic framework, contributes to its biological activity, particularly in the context of neuropharmacology and enzyme inhibition.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Common Name This compound
CAS Number 1171625-54-9
Molecular Formula C₁₈H₂₄N₂O₆S
Molecular Weight 396.5 g/mol

This compound is believed to interact with various biological targets, primarily through its ability to modulate receptor activity. Notably, research indicates that compounds with similar structures can influence the α7 nicotinic acetylcholine receptor (α7nAChR), which is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease (AD) .

Interaction with Neurotransmitter Receptors

Studies have shown that compounds targeting α7nAChR can exhibit neuroprotective effects by preventing toxic signaling cascades induced by amyloid beta (Aβ) aggregates. This interaction is critical for maintaining synaptic integrity and cognitive function .

Neuroprotective Effects

Research has highlighted the potential of this compound in neuroprotection. In a study examining the effects of similar diazaspiro compounds on cognitive decline, it was found that these compounds could significantly improve memory performance in animal models of AD . The proposed mechanism involves the modulation of cholinergic signaling pathways.

Enzyme Inhibition

Further investigations have pointed towards the compound's ability to act as an enzyme inhibitor. For instance, it has been observed to inhibit specific enzymes related to inflammatory processes and cancer progression . The presence of the tosyl group in its structure enhances its binding affinity to target enzymes.

Research Findings Summary

Recent studies have provided insights into the biological activities associated with this compound:

Study FocusFindings
Neuroprotection Improved cognitive function in AD models
Enzyme Inhibition Significant inhibition of inflammatory enzymes
Receptor Modulation Enhanced binding to α7nAChR

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